

Application Notes and Protocols for Adherent Cell Line Detachment Using Recombinant Trypsin

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Compound of Interest		
Compound Name:	Recombinant Trypsin	
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Introduction

The detachment of adherent cells from culture surfaces is a critical step in cell culture maintenance, expansion, and downstream applications such as cell banking, vaccine production, and cell-based therapies. Traditionally, porcine or bovine-derived trypsin has been the enzyme of choice for this process. However, the use of animal-derived reagents poses risks of contamination with viruses, prions, or other adventitious agents.[1] **Recombinant trypsin**, produced in microbial or yeast systems, offers a safer, highly pure, and more consistent alternative, eliminating the risks associated with animal-derived products.[2][3]

These application notes provide a detailed protocol for the use of **recombinant trypsin** for the detachment of various adherent cell lines, along with comparative data on its performance against animal-derived trypsin.

Advantages of Recombinant Trypsin

- Animal Component-Free: Eliminates the risk of introducing animal-derived contaminants.[1]
 [2]
- High Purity: Free from contaminating proteases like chymotrypsin and carboxypeptidase A,
 which can be present in native trypsin preparations.[2][4]



- High Specificity: Recombinant trypsin has the same amino acid sequence and specific activity as native porcine trypsin, ensuring reliable performance.[3]
- Lot-to-Lot Consistency: Recombinant production ensures a more consistent product, leading to more reproducible results in cell culture.[5]
- Gentle on Cells: The high purity of **recombinant trypsin** can lead to higher cell viability and better maintenance of cell surface proteins compared to crude trypsin preparations.[5][6]

Quantitative Performance Data

The following table summarizes the performance of **recombinant trypsin** in detaching various adherent cell lines, highlighting key parameters such as dissociation time and cell viability. Data is compiled from a comparative study assessing the performance of a **recombinant trypsin** product (TrypsiNNex®) against other commercial trypsin products.[5]



Cell Line	Recombinant Trypsin Concentration	Incubation Time (minutes)	Cell Viability (%)	Notes
HEK293	200 U/mL	5	>90%	Efficient detachment and high viability.[5]
MDCK	Not Specified	10-20	>90%	Longer incubation required for efficient dissociation.[5]
MRC-5	Not Specified	Not Specified	>90%	Effective for this cell line.[5]
BM-MSC	Not Specified	Not Specified	>90%	Suitable for mesenchymal stem cell detachment.[5]
UC-MSC	Not Specified	Not Specified	>90%	Suitable for mesenchymal stem cell detachment.[5]
AD-MSC	Not Specified	Not Specified	>90%	Suitable for mesenchymal stem cell detachment.[5]

Experimental Protocols

This section provides a detailed, generalized protocol for the detachment of adherent cells using **recombinant trypsin**. It is important to note that optimal conditions, such as incubation time and trypsin concentration, may vary depending on the cell line and should be determined empirically.[7]



Materials

- Adherent cells at 80-90% confluency[8]
- **Recombinant Trypsin** Solution (e.g., 0.05% to 0.25% in a buffered salt solution)[6]
- Phosphate-Buffered Saline (PBS), Ca2+- and Mg2+-free[9]
- Complete cell culture medium (containing serum or a trypsin inhibitor)[6]
- Sterile serological pipettes
- Sterile conical tubes
- Inverted microscope
- Cell counter (e.g., hemocytometer or automated counter)
- Laminar flow hood
- Incubator (37°C, 5% CO2)

Protocol

- Preparation:
 - Warm the recombinant trypsin solution, PBS, and complete culture medium to 37°C in a water bath.[6]
 - Wipe down all reagent bottles and the interior of the laminar flow hood with 70% ethanol.
 [8]
 - Examine the cell culture flask under an inverted microscope to confirm confluency and the absence of contamination.[10]
- Washing:
 - Aspirate the spent culture medium from the flask.



- Gently wash the cell monolayer with pre-warmed, Ca2+- and Mg2+-free PBS to remove any residual serum, which can inhibit trypsin activity. Use approximately 2 mL of PBS per 10 cm² of culture surface area.[9]
- Aspirate the PBS.

Trypsinization:

- Add enough pre-warmed recombinant trypsin solution to cover the cell monolayer.
 Typically, 1 mL per 25 cm² of surface area is sufficient.[10]
- Gently rock the flask to ensure the entire surface is covered.
- Incubate the flask at 37°C for 2-10 minutes. The optimal incubation time will vary depending on the cell line.[10]
- Monitor the cells under the microscope. Detachment is complete when the cells become rounded and appear to be floating.[6] Avoid prolonged exposure to trypsin, as it can damage the cells.[6]

Neutralization:

- Once the cells are detached, add at least two volumes of pre-warmed complete culture medium to the flask to inactivate the trypsin.[6] The serum in the medium will inhibit the trypsin.
- For serum-free cultures, a specific trypsin inhibitor, such as soybean trypsin inhibitor, should be used at an equimolar concentration to the trypsin.

Cell Collection and Counting:

- Gently pipette the cell suspension up and down several times to create a single-cell suspension and wash any remaining cells from the culture surface.[6]
- Transfer the cell suspension to a sterile conical tube.
- Centrifuge the cell suspension at 100-300 x g for 5-10 minutes to pellet the cells.



- Aspirate the supernatant.
- Resuspend the cell pellet in a known volume of fresh, pre-warmed complete culture medium.
- Determine the viable cell count using a hemocytometer and trypan blue exclusion or an automated cell counter.

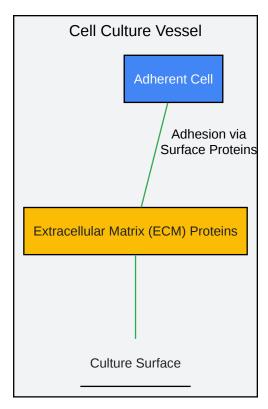
• Subculturing:

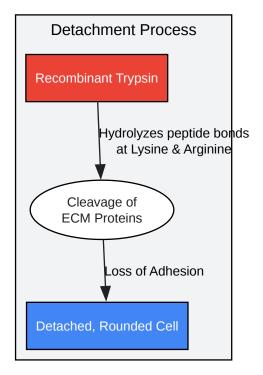
- Dilute the cell suspension to the desired seeding density in a new, pre-warmed culture flask containing the appropriate volume of complete culture medium.
- o Gently rock the new flask to ensure an even distribution of cells.
- Return the flask to the incubator.

Visualizations Signaling Pathway and Mechanism of Action

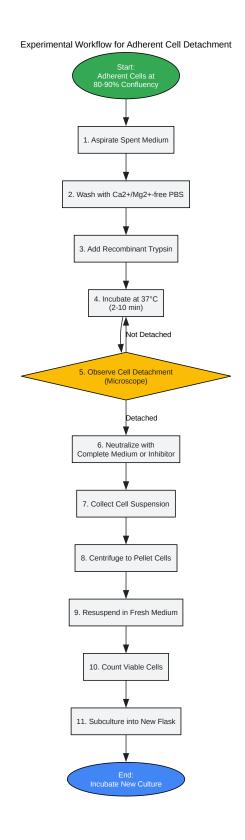


Mechanism of Adherent Cell Detachment by Recombinant Trypsin









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